2-Chloro-3-fluoropyridin-4-amine hydrochloride
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Overview
Description
2-Chloro-3-fluoropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H4ClFN2. It is a powder that is stored at room temperature . The compound has a molecular weight of 183.01 .
Synthesis Analysis
The synthesis of 2-Chloro-3-fluoropyridin-4-amine hydrochloride can be achieved through various methods. One common method involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. Another method involves the synthesis of 2-chloro-3-fluoropyridin-4-amine from (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester .Molecular Structure Analysis
The InChI code for 2-Chloro-3-fluoropyridin-4-amine hydrochloride is 1S/C5H4ClFN2.ClH/c6-4-3 (8)1-2-9-5 (4)7;/h1-2H, (H2,8,9);1H . The key for this InChI code is WCNAIRSCQDGHJR-UHFFFAOYSA-N .Chemical Reactions Analysis
The characterization of 2-Chloro-4-fluoropyridin-3-amine is typically carried out using a combination of analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.Scientific Research Applications
Chemoselective Functionalization
A study demonstrates the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Using catalytic amination conditions, researchers achieved exclusive bromide substitution for both secondary amines and primary anilines. Additionally, selective substitution of the 3-fluoro group under SNAr conditions was achieved, showcasing the compound's versatility in organic synthesis (Stroup et al., 2007).
Synthesis of Aminopyridines
Research has developed efficient methods for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This process, conducted under catalyst-free conditions, highlights the utility of 2-Chloro-3-fluoropyridin-4-amine hydrochloride in synthesizing complex organic compounds (Li et al., 2018).
Transition-Metal-Free Amination
Another study highlights a transition-metal-free method for generating 2-(dialkylamino)pyridines from 2-fluoropyridine. This method's mild reaction conditions and high yield signify the compound's potential in creating diverse aminopyridines (Thomas et al., 2003).
Nickel-Catalyzed Coupling
The compound's adaptability in nickel-catalyzed coupling of fluoroarenes with amines, as demonstrated in a study, further underscores its importance in organic chemistry. This process efficiently couples fluoroarenes with amines, tolerating various functional groups (Zhu & Wang, 2013).
Electrophilic Amination
A study highlights the electrophilic amination of fluoroarenes with diazenes. This process, involving the complete removal of the fluorine atom, exemplifies the compound's reactivity and utility in complex chemical reactions (Bombek et al., 2004).
Conformational Analysis and Crystal Structure
The compound also finds use in the conformational analysis and determination of crystal structures. A study focusing on {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a derivative of 2-Chloro-3-fluoropyridin-4-amine hydrochloride, underlines its importance in detailed structural and conformational studies (Ribet et al., 2005).
Safety and Hazards
The safety information for 2-Chloro-3-fluoropyridin-4-amine hydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that fluoropyridines are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound plays a critical role due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .
Biochemical Pathways
Fluoropyridines are known to be involved in various biochemical pathways due to their reactivity .
Result of Action
The compound’s reactivity suggests it could have significant effects on cellular processes .
properties
IUPAC Name |
2-chloro-3-fluoropyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2.ClH/c6-5-4(7)3(8)1-2-9-5;/h1-2H,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGIZUVTUDHJJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridin-4-amine hydrochloride | |
CAS RN |
1955554-02-5 |
Source
|
Record name | 2-chloro-3-fluoropyridin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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